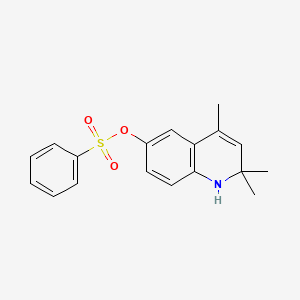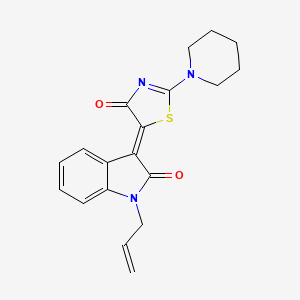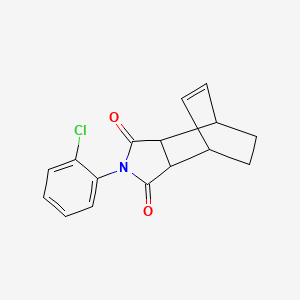
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is a derivative of dihydroquinoline, which is known for its diverse pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be achieved through the condensation of aniline with acetone in the presence of a catalyst. One efficient method involves using Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3 as catalysts . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydroquinoline form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate involves its interaction with molecular targets and pathways within cells. For instance, it may act as an antioxidant by inhibiting lipid peroxidation, thereby protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Another dihydroquinoline derivative with similar pharmacological properties.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate: A compound with a similar structure but different functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H19NO3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C18H19NO3S/c1-13-12-18(2,3)19-17-10-9-14(11-16(13)17)22-23(20,21)15-7-5-4-6-8-15/h4-12,19H,1-3H3 |
InChI Key |
PNHHYPFHWMUSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11656283.png)
![(2,6-Dimethoxyphenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11656286.png)
![2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B11656293.png)
![dimethyl 2-{1-[(4-bromophenyl)carbonyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11656296.png)

![10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11656303.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11656317.png)
![(6Z)-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656328.png)

![6-Amino-3-tert-butyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656349.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656351.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11656352.png)
![N-(5-Chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-({N'-[(E)-(pyridin-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11656353.png)
![Methyl 5-bromo-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11656365.png)
